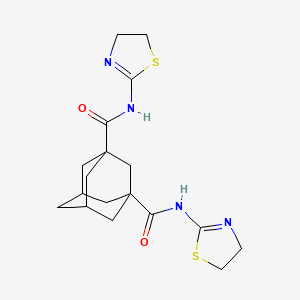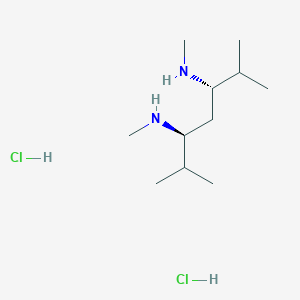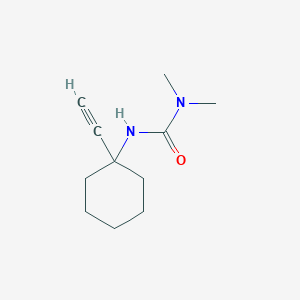
N'-(1-ethynylcyclohexyl)-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-ethynylcyclohexyl)-N,N-dimethylurea, also known as ECNU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECNU is a derivative of cyclohexylamines and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Catalytic Reactions and Green Chemistry : The study by Jin et al. (2016) explores the acid-catalyzed reactions of aliphatic alcohols and phenols with dimethyl carbonate (DMC) under mild conditions, showcasing the potential of using similar compounds in green chemistry for methylation and carboxymethylation processes, which are crucial in synthesizing a wide range of organic compounds (Jin, Hunt, Clark, & McElroy, 2016).
Synthetic Methodologies : The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine by Kozhushkov et al. (2010) demonstrates advanced synthetic methodologies for constructing ethynyl-containing cyclic amines. These methods could be applicable or adaptable for synthesizing N'-(1-ethynylcyclohexyl)-N,N-dimethylurea, highlighting the synthetic flexibility of ethynyl groups in organic chemistry (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Catalysis and Organometallic Chemistry : Research by Martins et al. (2016) on a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst for the Baeyer–Villiger oxidation under solvent-free conditions showcases the potential of using N'-(1-ethynylcyclohexyl)-N,N-dimethylurea in catalysis, particularly in developing new catalysts or as a ligand in organometallic complexes (Martins, Hazra, Silva, & Pombeiro, 2016).
Fluorescent Thermometer Development : Cao et al. (2014) developed a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. The fluorescence intensity of their compound intensifies with temperature, indicating the potential for N'-(1-ethynylcyclohexyl)-N,N-dimethylurea to be investigated for similar applications in temperature-sensitive fluorescent materials (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Propiedades
IUPAC Name |
3-(1-ethynylcyclohexyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-4-11(8-6-5-7-9-11)12-10(14)13(2)3/h1H,5-9H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOIDLOPQWKSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1(CCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-ethynylcyclohexyl)-N,N-dimethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine](/img/structure/B2913463.png)

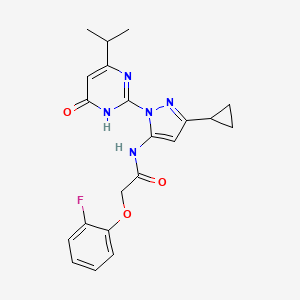
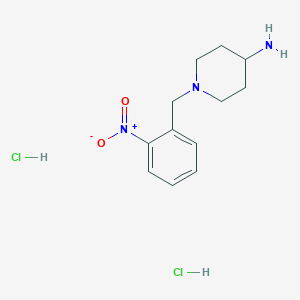

![N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2913469.png)

